(3S)-3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE
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Overview
Description
(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its chiral nature, which means it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. The chemical formula for this compound is C4H8ClNO2, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride typically involves the use of chiral catalysts and chiral inducers to ensure the desired chiral characteristics of the product. One common method involves the reaction of a suitable precursor with hydrochloric acid under controlled conditions to yield the hydrochloride salt of the compound. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through crystallization or other separation techniques to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral drugs.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby modulating neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (S)-3-Hydroxypyrrolidine Hydrochloride
- (S)-3-Pyrrolidinol Hydrochloride
- (S)-3-Hydroxyprolinol Hydrochloride
Comparison: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is unique due to its specific chiral configuration and the presence of both amino and dione functional groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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